molecular formula C20H24O3 B1202124 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione CAS No. 157397-06-3

2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione

Cat. No. B1202124
M. Wt: 312.4 g/mol
InChI Key: VUEUMQIBGLKJJD-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of organic molecules characterized by a complex structure incorporating a cyclopentene-1,3-dione core substituted with a 3,5-di-tert-butyl-4-hydroxyphenyl-methylene group. These compounds are significant for their diverse chemical reactivity and potential applications in various fields of chemistry due to their unique structural features.

Synthesis Analysis

Synthesis routes for cyclopentene-1,3-dione derivatives generally involve catalytic hydrogenation of α-ethoxyalkylidene cyclopent-4-ene-1,3-diones, obtained through the condensation of cyclopent-4-ene-1,3-dione and ethyl esters of ortho acids. These methodologies highlight the versatility and adaptability in synthesizing structurally complex cyclopentene-1,3-dione derivatives (Miki et al., 1967).

Scientific Research Applications

  • Research on the photolysis of α-diazo β-diketones, including related compounds, revealed the formation of α-oxo ketenes and their subsequent reactions. This study contributes to the understanding of the chemical behavior of ketenes, which are important in synthetic chemistry (Leung-Toung & Wentrup, 1992).

  • A study of N′-[(Biphenyl-4-yl)methylene]-2-[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetohydrazide, a structurally related compound, provides insights into its crystal structure and hydrogen bonding patterns. This is relevant for understanding the structural properties of similar chemical entities (Yehye et al., 2010).

  • The antioxidant activity of derivatives of 2,6-Di-tert-butylphenol, including compounds similar to the one , has been evaluated in the context of lipid peroxidation and hydrogen peroxide decomposition. This highlights the potential of such compounds in biomedical applications (Kolyada et al., 2018).

  • Research into the oxidation of 4-substituted 2,6-di-tert-butylphenols, including compounds with similar structures, has been conducted. This study provides valuable information about the oxidative behavior of these compounds in alkaline medium (Volod’kin et al., 1982).

  • Studies on the steric structure of cyclic acetals of 4-hydroxy-3,5-di-tert-butylbenzaldehyde, which is structurally related, offer insights into the conformational aspects of these molecules. This has implications for their reactivity and potential applications (Arbuzov et al., 1979).

  • The electrochemical reduction process of 4-hydroxy-2,4,6-tri-tert-butyl-2,5-cyclohexadienone, a related compound, has been studied, shedding light on the electrochemical properties and potential applications of similar compounds (Volod’kin et al., 1979).

Safety And Hazards

There is limited information available on the safety and hazards of "2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione" .

Future Directions

There is limited information available on the future directions of research involving "2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione" .

properties

IUPAC Name

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-19(2,3)14-10-12(9-13-16(21)7-8-17(13)22)11-15(18(14)23)20(4,5)6/h7-11,23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEUMQIBGLKJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Hori, H Nagasawa, M Ishibashi, Y Uto… - Bioorganic & medicinal …, 2002 - Elsevier
A series of 2-hydroxyarylidene-4-cyclopentene-1,3-diones were designed, synthesized, and evaluated with respect to protein tyrosine kinase (PTK) inhibition, mitochondrial toxicity, and …
Number of citations: 73 www.sciencedirect.com
H Hori, H Nagasawa, Y Uto - Cellular and Molecular Biology Letters, 2003 - Citeseer
We have developed a new tyrphostin (a protein tyrosine kinase inhibitor) TX-1123 [2-{(3, 5-di-tert-butyl-4-hydroxyphenyl)-methylene} 4-cyclopentene-1, 3-dione] having lower …
Number of citations: 4 citeseerx.ist.psu.edu
B Papouskova, M Bernard, J Ottenschlager… - … of pharmaceutical and …, 2016 - Elsevier
Cyclopentenediones (CPDs) are compounds with a variety of applications ranging from the preparation of functional polymers to the development of antimicrobial agents, suggesting …
Number of citations: 3 www.sciencedirect.com
AJ Rose, TJ Alsted, TE Jensen… - The Journal of …, 2009 - Wiley Online Library
Skeletal muscle protein synthesis rate decreases during contractions but the underlying regulatory mechanisms are poorly understood. It was hypothesized that there would be a …
Number of citations: 112 physoc.onlinelibrary.wiley.com

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